REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:5][CH2:4][CH2:3]1.[Cl-].[Al+3].[Cl-].[Cl-].[C:17](Cl)(=[O:19])[CH3:18]>C(Cl)CCl>[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:17](=[O:19])[CH3:18])[CH:10]=2)[S:5][CH2:4][CH2:3]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
152.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCSC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
The contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was maintained at a temperature
|
Type
|
WAIT
|
Details
|
ranging from about −5° C. to about 0° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
ranging from about 25° C. to about 35° C.
|
Type
|
STIRRING
|
Details
|
under stirring for about 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
] The reaction mixture was quenched with ice (4.87 kg) and hydrochloric acid (1.63 L)
|
Type
|
STIRRING
|
Details
|
the reaction mass was stirred for about 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
EDC (2.5 L) was added to the reaction mass
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with MDC (2×2 L)
|
Type
|
WASH
|
Details
|
washed with 5% sodium bicarbonate solution (2×2 L) and water (2×2 L) until the pH is about 7
|
Type
|
DISTILLATION
|
Details
|
The EDC and MDC layer were distilled out under reduced pressure until the moisture content
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |